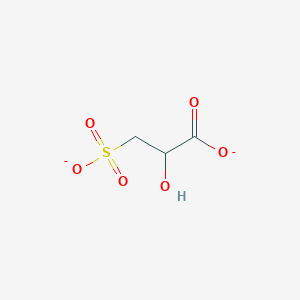
3-Sulfonatolactate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-sulfonatolactate(2-) is an organosulfonate oxoanion arising from deprotonation of the sulfo and carboxy groups of 3-sulfolactic acid. It is a hydroxy monocarboxylic acid anion and an alkanesulfonate oxoanion. It is a conjugate base of a 3-sulfolactic acid.
Applications De Recherche Scientifique
Functionalization and Hydrophilicity Improvement
1,3-Propanesultone, a related sulfonate, is utilized for the functionalization of various substances including dyes, polymers, nucleosides, and proteins to enhance their hydrophilicity. It's known for its role in preparing different classes of surfactants due to its capacity to act as a protected form for sulfonic acid, sulfonamide, and sulfonate (Sikervar, 2014).
Enzymatic Catalysis in Biosynthesis
The enzyme (2R)-phospho-3-sulfolactate synthase (ComA) from Methanococcus jannaschii catalyzes the first step in the biosynthesis of coenzyme M, highlighting the importance of sulfolactate in biological pathways. This enzyme operates across a broad range of temperature and pH conditions, demonstrating the adaptability of sulfolactate-based reactions in nature (Graham, Xu, & White, 2002).
Sulfonation of Carbon Nanomaterials
Sulfonated carbon nanomaterials have been achieved through direct sulfonation, significantly enhancing their acidity and maintaining textural parameters. This process, involving various sulfonating agents, indicates the potential of sulfonates like 3-Sulfonatolactate(2-) in modifying the properties of carbon-based materials for diverse applications (Koskin et al., 2020).
Role in Synthetic and Medicinal Chemistry
3-Sulfolenes and their derivatives have become crucial in the preparation of multi-substituted 1,3-diene equivalents. The sulfolene motif itself is increasingly used in creating molecules for biological applications, demonstrating the broad utility of sulfonate compounds in both synthetic and medicinal chemistry (Brant & Wulff, 2015).
Propriétés
Formule moléculaire |
C3H4O6S-2 |
|---|---|
Poids moléculaire |
168.13 g/mol |
Nom IUPAC |
2-hydroxy-3-sulfonatopropanoate |
InChI |
InChI=1S/C3H6O6S/c4-2(3(5)6)1-10(7,8)9/h2,4H,1H2,(H,5,6)(H,7,8,9)/p-2 |
Clé InChI |
CQQGIWJSICOUON-UHFFFAOYSA-L |
SMILES canonique |
C(C(C(=O)[O-])O)S(=O)(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



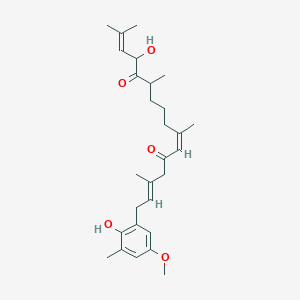
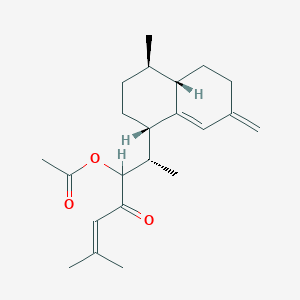
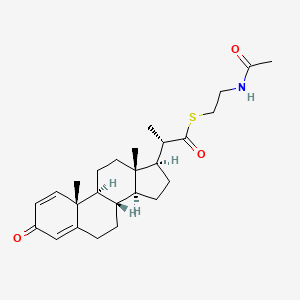
![6beta-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate](/img/structure/B1263516.png)


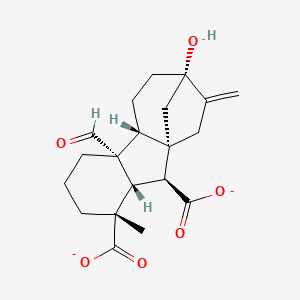

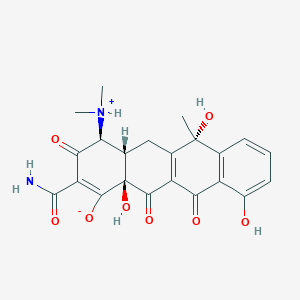
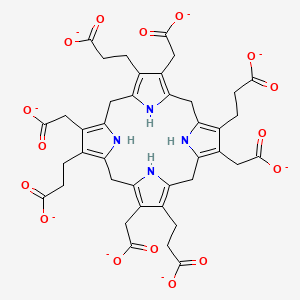
![TG(16:1(9Z)/18:2(9Z,12Z)/20:1(11Z))[iso6]](/img/structure/B1263525.png)
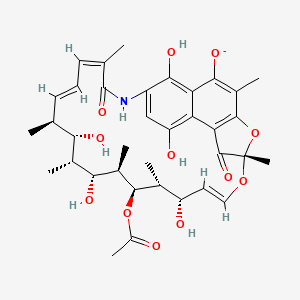
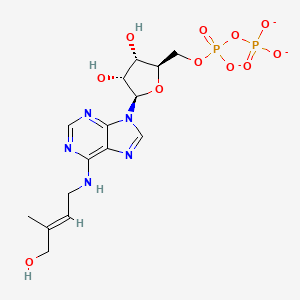
![2-Phenyl-6h-oxazolo[4,5-e]indole](/img/structure/B1263530.png)